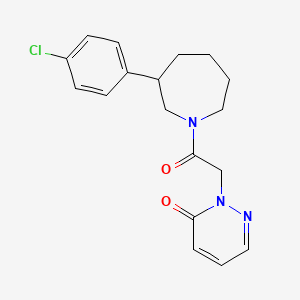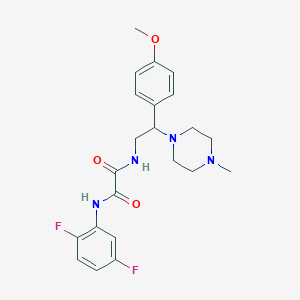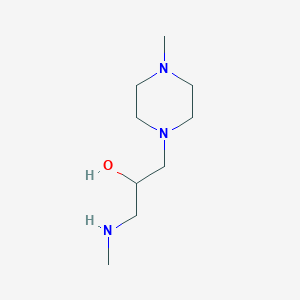![molecular formula C16H18ClNO B2714040 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one CAS No. 1797182-20-7](/img/structure/B2714040.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of synthetic cathinones, which are psychoactive substances that have stimulant effects.
Scientific Research Applications
Crystal Structure Characterization
The synthesis and characterization of related compounds have been extensively studied, shedding light on their molecular configurations and crystal structures. For instance, Wu et al. (2015) synthesized a compound with a similar structural motif, investigating its molecular configuration through X-ray crystallography, revealing significant intermolecular hydrogen bonds and the cis configuration of the methyl and chlorophenyl groups, stabilized by weak intermolecular interactions (Wu, Guo, Zhang, & Xia, 2015).
Synthetic Methods and Chemical Transformations
Gregory, Bullock, and Chen (1985) explored synthetic routes for 2-azabicyclo[3.2.1]oct-3-enes, demonstrating the versatility of these compounds in chemical transformations and their potential pharmacological activities, albeit with low antimicrobial and hypotensive activity (Gregory, Bullock, & Chen, 1985).
Antibacterial Activity of Related Compounds
Kumar et al. (2017) synthesized cinchonidinyl-based acrylic and methacrylic homopolymers, evaluating their antibacterial activity. Their findings highlight the potential of structurally similar compounds in developing new antibacterial agents (Kumar, Mageswari, Nithya, & Subramanian, 2017).
Optically Active Derivative Synthesis
The stereoselective synthesis of optically active derivatives, as reported by Uchiyama et al. (2001), underlines the importance of such compounds in creating biologically active natural products, showcasing the compound's relevance in the synthesis of complex molecular architectures (Uchiyama, Hirai, Nagata, Katoh, Ogawa, & Ohta*, 2001).
Novel Drug Candidates
Research by Seebacher et al. (2005) into the synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones indicates the compound's utility in generating novel drug candidates with promising antiprotozoal activity, emphasizing its potential in therapeutic applications (Seebacher, Weis, Kaiser, Brun, & Saf, 2005).
properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c17-13-4-1-3-12(11-13)7-10-16(19)18-14-5-2-6-15(18)9-8-14/h1-5,11,14-15H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKCBMJLVONWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylisothiazol-5-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2713959.png)
![2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2713963.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2713964.png)
![3-Pyridin-3-yl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2713965.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2713966.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide](/img/structure/B2713971.png)



![4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide](/img/structure/B2713979.png)
![4-isopropoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2713980.png)